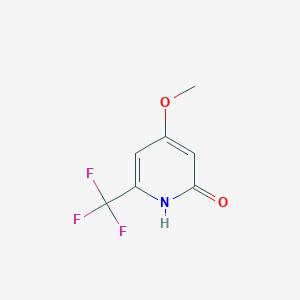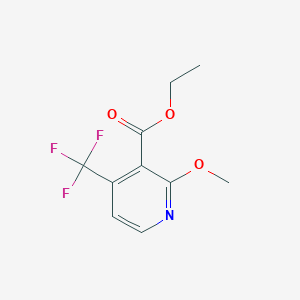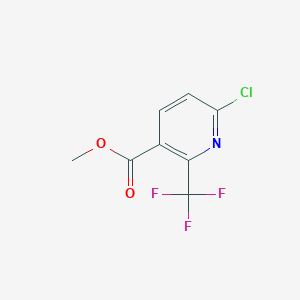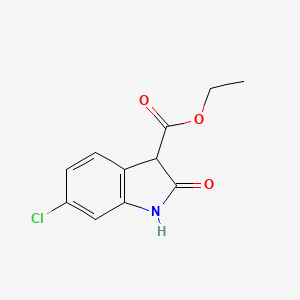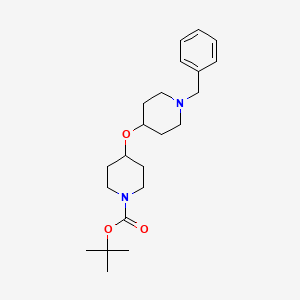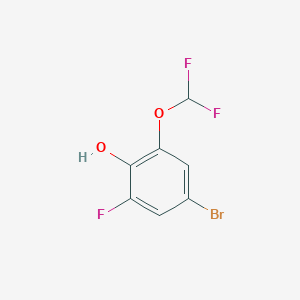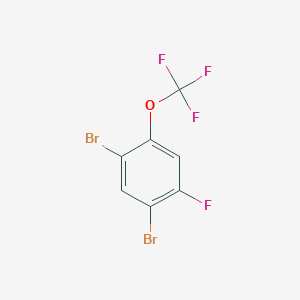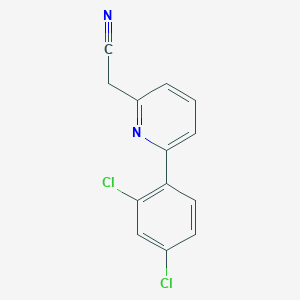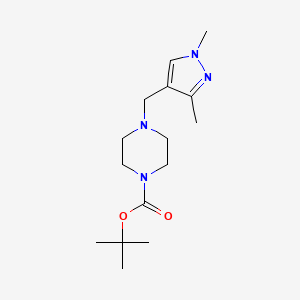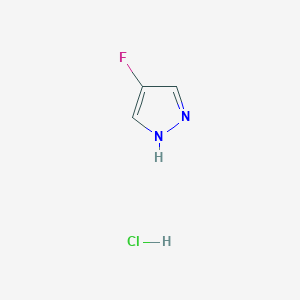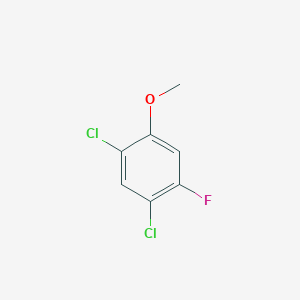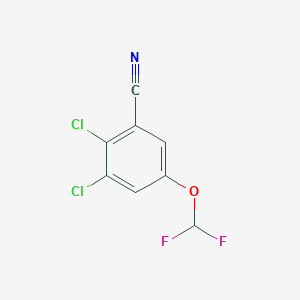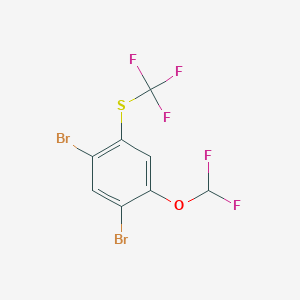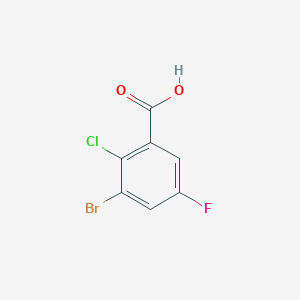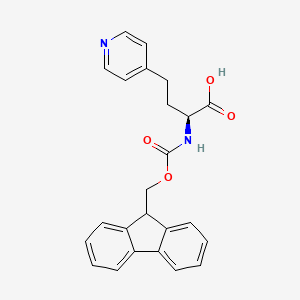
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-YL-butyric acid
Overview
Description
“(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-YL-butyric acid” is a compound used in the preparation of stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Chemical Reactions Analysis
The compound is used in the synthesis of stapled peptides, a process that involves ring-closing metathesis . This reaction is a type of olefin metathesis that results in the formation of a ring structure.Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Protection of Hydroxy-Groups
- Protection in Synthesis: The Fmoc group is used to protect hydroxy-groups during the synthesis of complex molecules. For instance, it was used in the synthesis of an octathymidylic acid fragment, showcasing its utility in conjunction with acid- and base-labile protecting groups. The Fmoc group can be removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Fluorene Compounds for Sensing Applications
- Fluorescent Sensors: New fluorene compounds were synthesized for sensing applications, like detecting nitro compounds, metal cations, and amino acids. These compounds showed high sensitivity and selectivity, illustrating the role of Fmoc-derived molecules in developing fluorescence-based sensors (Han et al., 2020).
Development of Bipolar Host Materials
- Electrophosphorescent Devices: Fmoc derivatives have been used to synthesize bipolar host materials for electrophosphorescent devices. These materials exhibited high efficiency and stability, demonstrating Fmoc's potential in the field of material science and electronics (Zhao et al., 2013).
Liquid Scintillators
- Scintillation Solutes: Fmoc derivatives have been evaluated as primary liquid scintillation solutes, showing excellent scintillation characteristics. This highlights its use in radiation detection and measurement (Barnett et al., 1960).
Supramolecular Chemistry
- Structural and Supramolecular Studies: The Fmoc moiety has been studied extensively for its structural and supramolecular features, particularly in Fmoc-protected amino acids. These studies aid in understanding the design and development of hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Polymer Synthesis
- Polyhydroxyurethane Synthesis: Fmoc group has been utilized in the synthesis of polyhydroxyurethane, showcasing its role in polymer chemistry. This method involved self-polyaddition and Fmoc deprotection, highlighting the versatility of Fmoc in polymer synthesis (Tomita et al., 2001).
Bioimaging and Data Security
- Fluorescent Zn(II) Sensors: Fmoc-derived compounds have been developed as fluorescent sensors for Zn(II), with applications in bioimaging and potentially in data security. These sensors show a significant fluorescence turn-on following Zn(II) addition, underscoring their potential in biological and security applications (Nolan et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUYAZUIRMSJK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150240 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-YL-butyric acid | |
CAS RN |
273222-04-1 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



